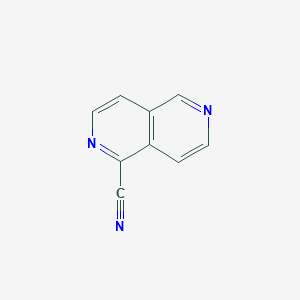

2,6-Naphthyridine-1-carbonitrile

Vue d'ensemble

Description

“2,6-Naphthyridine-1-carbonitrile” is a chemical compound. It is part of the naphthyridines family, which are nitrogen-containing heterocyclic compounds . Naphthyridines have a wide range of biological applications and are used in diagnostics, treatment of several human diseases, agriculture, industrial endeavors, and photophysical applications .

Molecular Structure Analysis

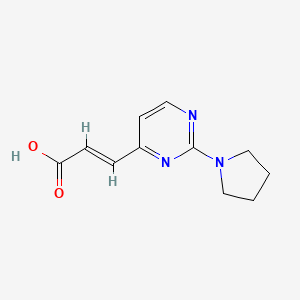

Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .

Chemical Reactions Analysis

While specific chemical reactions involving “2,6-Naphthyridine-1-carbonitrile” are not detailed in the available resources, naphthyridines in general have been studied for their reactivity with various reagents .

Applications De Recherche Scientifique

Synthesis and Derivative Development

2,6-Naphthyridine-1-carbonitrile and its derivatives exhibit versatile chemical properties, leading to diverse applications in synthetic organic chemistry. The preparation of 1-substituted and 1,4-disubstituted derivatives of 3-amino-2,6-naphthyridine, for instance, is accomplished through base-mediated intramolecular cyclization. These derivatives are further utilized to create pyrrolo[2,3-c]-2,6-naphthyridines via palladium-catalyzed amination, showcasing the compound's potential in complex organic syntheses (Han & Biehl, 2002). Furthermore, extensive structural manipulations of 2-aminopyridine-3-carbonitrile derivatives have led to the creation of various annulated pyridine derivatives, including [1,8]naphthyridine derivatives, highlighting the structural versatility and the potential for creating novel compounds with unique properties (El-Adasy et al., 2013).

Corrosion Inhibition

In the field of materials science, naphthyridine derivatives have demonstrated significant efficacy as corrosion inhibitors. The corrosion inhibition efficiencies of specific naphthyridine derivatives on mild steel in hydrochloric acid have been meticulously analyzed using various methods, indicating high inhibition activities and suggesting the compound's application in protecting industrial materials (Singh et al., 2016). This aspect is further validated by studies demonstrating the inhibition effect of naphthyridine derivatives on N80 steel in hydrochloric acid, underlining the potential of these compounds in extending the lifespan of metals exposed to corrosive environments (Ansari & Quraishi, 2015).

Photovoltaic Applications

The field of renewable energy also benefits from the unique properties of 2,6-naphthyridine-1-carbonitrile derivatives. Naphthyridine and acridinedione coordinated ruthenium (II) complexes, for example, have been synthesized and utilized in dye-sensitized solar cells. These compounds have shown promising results in improving the efficiency of solar cells, indicating the compound's role in enhancing sustainable energy technologies (Anandan et al., 2004).

Fluorescence Studies

In the realm of optical materials, naphthyridine derivatives have been explored for their fluorescence properties. Compounds such as 5-amino-2-aryl-3H-chromeno[4,3,2-de][1,6]naphthyridine-4-carbonitriles have been synthesized and their fluorescence quantum yields investigated, paving the way for their potential use in optical and electronic devices (Wu et al., 2010). The structure-fluorescence relationship of these compounds has been studied to optimize their performance as organic fluorescent materials, demonstrating the compound's potential in advanced material science (Wei et al., 2014).

Mécanisme D'action

Target of Action

Naphthyridines, in general, have been found to be pharmacologically active, with a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Mode of Action

It is known that the specific and differential functionalization of the naphthyridine core can lead to specific activity . For example, certain functionalized naphthyridines have been found to act as sex hormone regulatory agents or anti-HIV agents .

Biochemical Pathways

Naphthyridines have been found to have a broad spectrum of biological activity, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Naphthyridines, in general, have been found to exhibit a variety of biological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Propriétés

IUPAC Name |

2,6-naphthyridine-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-5-9-8-2-3-11-6-7(8)1-4-12-9/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARXAMKXXAUEBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1C=NC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1413673.png)

![Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate](/img/structure/B1413678.png)